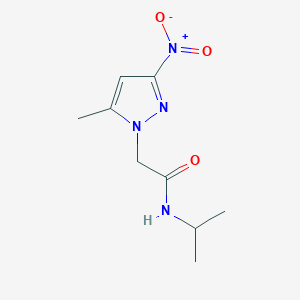![molecular formula C13H13ClN4O3S2 B3605755 N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B3605755.png)
N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide, also known as NSC-724998, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, which make it a promising tool for studying various biological processes.
Mécanisme D'action
N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been found to inhibit the activity of an enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is required for the synthesis of DNA and RNA. By inhibiting DHODH, N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide disrupts the biosynthesis of pyrimidines, which leads to a decrease in DNA and RNA synthesis. This, in turn, affects the proliferation of cells and can lead to cell death.
Biochemical and physiological effects:
N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been found to exhibit a range of biochemical and physiological effects. In cancer research, N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurobiology, N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been shown to protect the heart from ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has several advantages as a tool for scientific research. It is a potent inhibitor of DHODH and has been shown to exhibit activity in a range of biological systems. However, there are also some limitations to the use of N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide in lab experiments. For example, it has been found to have poor solubility in aqueous solutions, which can make it difficult to work with in some experimental systems.
Orientations Futures
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide. One area of interest is the development of analogs of N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide with improved solubility and bioavailability. Another area of interest is the study of the effect of N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide on the immune system, as DHODH is also involved in the biosynthesis of pyrimidines in immune cells. Additionally, N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been found to exhibit activity against several viruses, including influenza and Zika virus, and further research in this area may lead to the development of new antiviral therapies.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, which make it a promising tool for studying various biological processes. Some of the areas where N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been studied include cancer research, neurobiology, and cardiovascular research.
Propriétés
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S2/c1-2-22-13-16-7-10(14)11(18-13)12(19)17-8-3-5-9(6-4-8)23(15,20)21/h3-7H,2H2,1H3,(H,17,19)(H2,15,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOYHJDQGBGQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B3605684.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3605692.png)
![[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]acetic acid](/img/structure/B3605698.png)
![1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B3605713.png)

![5-chloro-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B3605720.png)

![N-isopropyl-2-(4-isopropylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B3605750.png)



![5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide](/img/structure/B3605794.png)
